N-(2-allyl-5-hydroxyphenyl)acetamide
Description
N-(2-allyl-5-hydroxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an allyl group at the 2-position and a hydroxyl group at the 5-position, linked to an acetamide moiety. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23g/mol |
IUPAC Name |
N-(5-hydroxy-2-prop-2-enylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-9-5-6-10(14)7-11(9)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13) |
InChI Key |
OXASBPCKARYQJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)O)CC=C |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents. Below is a comparative table of N-(2-allyl-5-hydroxyphenyl)acetamide and related compounds:
Key Observations:
- Bioactivity : The antimicrobial activity of Compound 47 highlights the role of sulfonyl and heterocyclic groups (e.g., benzothiazole) in targeting gram-positive bacteria. In contrast, this compound’s allyl and hydroxyl groups may favor interactions with enzymes or receptors involved in inflammation or pain modulation, akin to paracetamol .
- Solubility and Reactivity : The hydroxyl group in this compound enhances water solubility compared to lipophilic derivatives like benzothiazole-containing acetamides . The allyl group may undergo metabolic oxidation, similar to methazolamide’s glutathione conjugates .
Pharmacological and Metabolic Profiles
Antimicrobial Derivatives:
- Compounds 47–50 demonstrate that sulfonyl-piperazine and thiazole substituents enhance antifungal and antibacterial activity. The absence of such groups in this compound suggests divergent applications, possibly in neurological or anti-inflammatory contexts.
Metabolic Pathways:
- Methazolamide derivatives undergo glutathione conjugation and sulfonation , suggesting that the allyl group in this compound may similarly form reactive intermediates. This contrasts with N-(3-methylbutyl)acetamide, which acts as a pheromone without extensive metabolism .
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